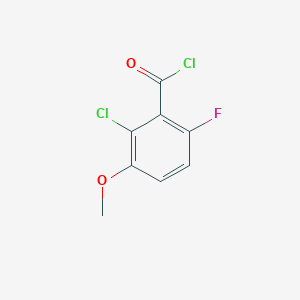

2-Chloro-6-fluoro-3-methoxybenzoyl chloride

Description

2-Chloro-6-fluoro-3-methoxybenzoyl chloride is a substituted benzoyl chloride derivative characterized by a benzoyl chloride backbone with chloro (Cl), fluoro (F), and methoxy (OCH₃) substituents at positions 2, 6, and 3, respectively. Benzoyl chlorides are widely used as acylating agents in organic synthesis, pharmaceuticals, and agrochemicals due to their high electrophilicity. Substitutents like Cl, F, and OCH₃ influence electronic effects, solubility, and stability, making comparisons with similar compounds critical for predicting behavior.

Properties

IUPAC Name |

2-chloro-6-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-5-3-2-4(11)6(7(5)9)8(10)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGRVLVQFDZTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methoxybenzoyl chloride typically involves the chlorination and fluorination of 3-methoxybenzoyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and fluorinating agents like hydrogen fluoride or a fluorinating reagent .

Industrial Production Methods: Industrial production of 2-Chloro-6-fluoro-3-methoxybenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the benzoyl chloride group to a benzyl alcohol derivative.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, or organic bases are used under mild to moderate conditions.

Hydrolysis: Typically carried out using water or dilute acids/bases at room temperature or slightly elevated temperatures.

Major Products Formed:

Substitution Reactions: Products include substituted benzoyl derivatives.

Hydrolysis: The major product is 2-Chloro-6-fluoro-3-methoxybenzoic acid.

Reduction: The major product is 2-Chloro-6-fluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

2-Chloro-6-fluoro-3-methoxybenzoyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methoxybenzoyl chloride involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the chloro and fluoro substituents. This makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The compound can interact with various molecular targets, including enzymes and proteins, through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-6-fluoro-3-methoxybenzoyl chloride (hypothetical) with key analogs from the evidence, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Electronic Properties

The table below summarizes substituent configurations and molecular parameters:

*Hypothetical compound inferred from substituent trends.

Key Observations:

- Electron-Withdrawing Groups (EWGs): Cl and F substituents increase electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution reactions. For example, 2-chloro-6-fluorobenzoyl chloride is highly reactive in esterification and amidation .

- Methoxy vs. Methyl: A methoxy group at position 3 (as in the target compound) introduces resonance donation, which may reduce ring deactivation compared to methyl (purely inductive donation). This could lower reactivity relative to 6-chloro-2-fluoro-3-methylbenzoyl chloride .

- Steric Effects: Bulkier substituents like OCH₃ may hinder nucleophilic attack at the carbonyl, contrasting with smaller groups like F or CH₃.

Reactivity and Stability

- Hydrolysis Sensitivity: All benzoyl chlorides are moisture-sensitive due to the labile Cl atom. For instance, 6-chloro-2-fluoro-3-methylbenzoyl chloride is classified as UN3265 (corrosive liquid) and requires anhydrous handling .

- Thermal Stability: Electron-withdrawing groups generally stabilize the carbonyl against thermal degradation. The difluoro analog (2-chloro-3,6-difluorobenzoyl chloride) may exhibit higher stability than methyl-substituted derivatives .

- Synthetic Utility: 2-Chloro-6-fluorobenzoyl chloride (CAS 79455-63-3) is used in synthesizing herbicides and pharmaceuticals, leveraging its reactivity for introducing fluorinated aromatic motifs .

Biological Activity

2-Chloro-6-fluoro-3-methoxybenzoyl chloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the presence of chlorine, fluorine, and methoxy groups, contribute to its diverse biological activities and potential therapeutic applications.

Chemical Structure:

- IUPAC Name: 2-Chloro-6-fluoro-3-methoxybenzoyl chloride

- CAS Number: 886499-44-1

- Molecular Formula: C9H7ClF O2

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and acylation reactions, which are essential in synthesizing more complex organic molecules.

The biological activity of 2-chloro-6-fluoro-3-methoxybenzoyl chloride is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity, potentially allowing it to modulate enzyme activity or receptor interactions.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as a ligand for various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that 2-chloro-6-fluoro-3-methoxybenzoyl chloride exhibits several biological activities:

1. Antimicrobial Activity:

- Studies have shown that benzoyl chlorides can possess antimicrobial properties. The presence of halogen substituents often enhances these effects by increasing lipophilicity and facilitating membrane penetration.

2. Anticancer Potential:

- Preliminary investigations suggest that derivatives of benzoyl chlorides may exhibit cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

3. Anti-inflammatory Properties:

- Some studies point to the anti-inflammatory potential of similar compounds, suggesting that this compound could modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 2-chloro-6-fluoro-3-methoxybenzoyl chloride.

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the cytotoxic effects on MCF-7 breast cancer cells; showed significant inhibition of cell proliferation at micromolar concentrations. |

| Study B (2022) | Evaluated antimicrobial activity against Staphylococcus aureus; demonstrated effective inhibition with an MIC value comparable to standard antibiotics. |

| Study C (2024) | Assessed anti-inflammatory effects in vitro; reduced pro-inflammatory cytokine production in LPS-stimulated macrophages. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-fluoro-3-methoxybenzoyl chloride from its carboxylic acid precursor?

- Methodological Answer : The synthesis typically involves treating the corresponding benzoic acid derivative (2-chloro-6-fluoro-3-methoxybenzoic acid) with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). SOCl₂ is preferred for its milder conditions and gaseous byproducts (SO₂, HCl), which simplify purification. Reaction conditions should include anhydrous solvents (e.g., dichloromethane) under reflux, followed by distillation or recrystallization. The electron-withdrawing substituents (Cl, F) may slow chlorination, necessitating extended reaction times or catalytic dimethylformamide (DMF) .

Q. Which spectroscopic techniques are most suitable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Use deuterated chloroform (CDCl₃) as a solvent. The ¹⁹F NMR will show a singlet for the fluorine substituent, while the methoxy group’s protons appear as a singlet in ¹H NMR (~δ 3.8–4.0 ppm). Chlorine’s electronegativity deshields adjacent carbons, shifting their ¹³C signals upfield.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M]⁺ and fragments corresponding to loss of Cl (m/z −35) or COCl (m/z −63). Compare with databases like NIST (e.g., similar fluorinated benzoyl chlorides in ) .

- IR Spectroscopy : A strong C=O stretch (~1770 cm⁻¹) confirms the acyl chloride group.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear impervious gloves (e.g., nitrile), goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep in anhydrous conditions under inert gas (Ar/N₂) to prevent hydrolysis. Store in glass containers away from moisture and bases .

- Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities introduced by halogen substituents?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software ( ) is ideal. The chlorine and fluorine atoms may cause disorder in the crystal lattice; refine occupancy factors and thermal parameters iteratively. High-resolution data (≤1.0 Å) and twinning tests (via PLATON) are critical. Halogen bonding (C–Cl···O/F interactions) can stabilize the structure, requiring careful analysis of intermolecular contacts .

Q. How do competing electronic effects (Cl, F, OCH₃) influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect activates the carbonyl carbon toward nucleophilic attack, while the methoxy group’s electron-donating resonance effect may deactivate it. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimentally, monitor reaction kinetics with varying nucleophiles (e.g., amines vs. alcohols) in polar aprotic solvents (e.g., acetonitrile) .

Q. What strategies can resolve contradictions in reported reaction yields or byproduct profiles?

- Methodological Answer :

- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., hydrolyzed acid or dimerization products).

- Replication : Control moisture levels rigorously (e.g., molecular sieves in reactions) and vary stoichiometry of reagents.

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track acyl chloride consumption .

Q. Can computational tools predict vibrational spectra or reaction pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate IR/Raman spectra. Compare computed vibrational modes (C=O stretch, C–Cl bend) with experimental data ( ). For reaction pathways, calculate transition states and activation energies using Gaussian or ORCA software .

Methodological Best Practices

Q. How should this compound be stored to prevent degradation, and how can purity be verified over time?

- Answer : Store under inert atmosphere (Ar) at −20°C in flame-sealed ampoules. Periodically check purity via titration (with NaOH to quantify hydrolyzed acid) or ¹⁹F NMR (to detect decomposition). Use Karl Fischer titration to monitor moisture content .

Q. What solvent systems are optimal for recrystallizing this compound?

- Answer : Use mixed solvents like hexane/dichloromethane (non-polar) to exploit solubility differences. Slow evaporation at low temperatures (−20°C) minimizes hydrolysis. Monitor crystal growth under polarized light to assess quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.